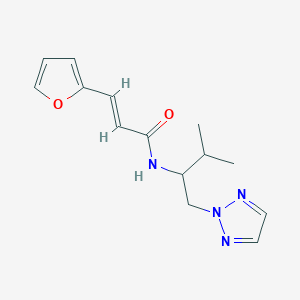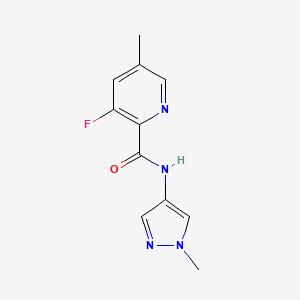
(E)-3-(furan-2-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Organic Chemistry Synthesis
(E)-3-(furan-2-yl)acrylamide derivatives have been used in green organic chemistry synthesis. A study demonstrated the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, utilizing filamentous marine and terrestrial-derived fungi for ene-reduction. This process yielded compounds with a CN-bearing stereogenic center, showcasing the potential of (E)-3-(furan-2-yl)acrylamide in environmentally friendly organic synthesis (Jimenez et al., 2019).
Crystal Structure Analysis
The compound and its derivatives have been analyzed for their crystal structures. One study focused on the crystal structures of related N-tosylacrylamide compounds, revealing the conformational characteristics of these molecules, which is crucial for understanding their chemical behavior and potential applications (Cheng et al., 2016).
Cytotoxicity in Cancer Research
In cancer research, derivatives of (E)-3-(furan-2-yl)acrylamide have been synthesized and tested for cytotoxic potency against various cancer cell lines. These compounds showed promising results as potential therapeutic agents due to their broad-spectrum cytotoxicity (Tarleton et al., 2013).
Antimicrobial and Pharmacological Properties
Compounds related to (E)-3-(furan-2-yl)acrylamide have been explored for their antimicrobial properties. One study synthesized derivatives with significant activity against a range of microbes, indicating the potential of these compounds in developing new antimicrobial agents (Sokmen et al., 2014).
Anxiolytic Activity in Neuropharmacology
In neuropharmacology, certain derivatives of (E)-3-(furan-2-yl)acrylamide have shown anxiolytic-like activity in animal models, suggesting their potential use in treating anxiety disorders (Targowska-Duda et al., 2019).
Novel Chemical Compounds for Virus Inhibition
There's research indicating the potential of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide in suppressing the enzymatic activities of viruses like SARS coronavirus, opening avenues for antiviral drug development (Lee et al., 2017).
Macroporous Silica Modification
In materials science, the modification of macroporous silica with derivatives of (E)-3-(furan-2-yl)acrylamide has been explored, indicating the potential for creating new chiral stationary phases for chromatographic applications (Tian et al., 2010).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(2)13(10-18-15-7-8-16-18)17-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWNDZIEBACGMJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2484865.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)
![[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate](/img/structure/B2484867.png)

![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484873.png)

![N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2484877.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)
